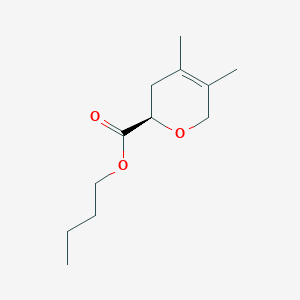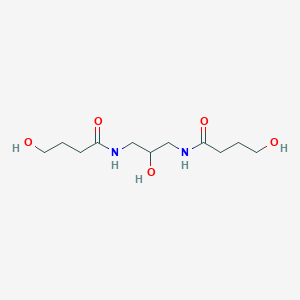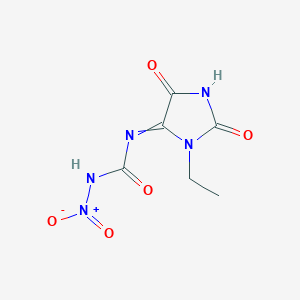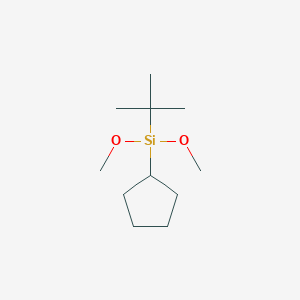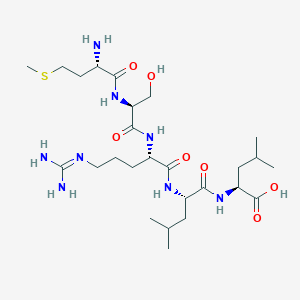
L-Methionyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Methionyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucine is a synthetic peptide composed of six amino acids. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Methionyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, with its own protecting group, is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and Purification: The peptide is cleaved from the resin and purified, typically using high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the synthesis of such peptides may involve automated peptide synthesizers to increase efficiency and yield. The process is scaled up by optimizing reaction conditions, such as temperature, solvent, and reagent concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
L-Methionyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucine can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various alkylating agents, acylating agents.
Major Products
Oxidation Products: Methionine sulfoxide, methionine sulfone.
Reduction Products: Free thiols from disulfide bonds.
Substitution Products: Modified amino acid residues.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for therapeutic potential, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of peptide-based materials and sensors.
Wirkmechanismus
The mechanism of action of L-Methionyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucine depends on its specific biological activity. Generally, peptides exert their effects by interacting with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate signaling pathways, enzyme activity, or gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Methionyl-L-seryl-L-ornithyl-L-leucyl-L-leucine: Lacks the diaminomethylidene group.
L-Methionyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-leucine: Contains alanine instead of leucine.
L-Methionyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-valine: Contains valine instead of leucine.
Uniqueness
L-Methionyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucine is unique due to the presence of the diaminomethylidene group, which may confer specific biological activities or chemical properties not found in similar peptides.
Eigenschaften
CAS-Nummer |
339079-35-5 |
|---|---|
Molekularformel |
C26H50N8O7S |
Molekulargewicht |
618.8 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C26H50N8O7S/c1-14(2)11-18(23(38)33-19(25(40)41)12-15(3)4)32-22(37)17(7-6-9-30-26(28)29)31-24(39)20(13-35)34-21(36)16(27)8-10-42-5/h14-20,35H,6-13,27H2,1-5H3,(H,31,39)(H,32,37)(H,33,38)(H,34,36)(H,40,41)(H4,28,29,30)/t16-,17-,18-,19-,20-/m0/s1 |
InChI-Schlüssel |
NHSGHJQPAOLJJK-HVTWWXFQSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCSC)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CCSC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2H-Pyran-2-one, 4,4'-[1,3-propanediylbis(oxy)]bis[6-methyl-](/img/structure/B14260109.png)
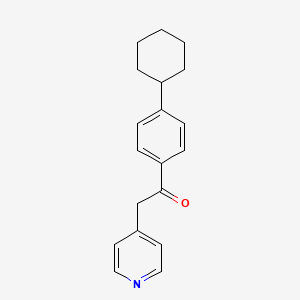
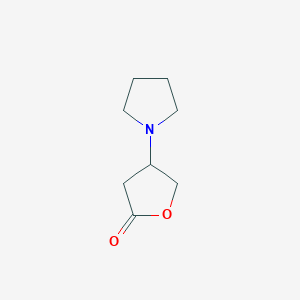
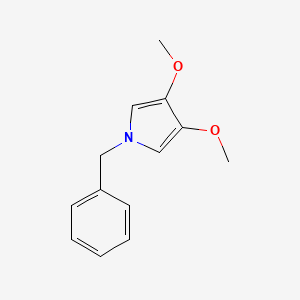
![Tantalum(5+) pentakis[(trimethylsilyl)methanide]](/img/structure/B14260133.png)
![2,6-Diazaspiro[3.4]octane-2-carboxylic acid,8-(ethoxyimino)-,1,1-dimethylethyl ester](/img/structure/B14260134.png)
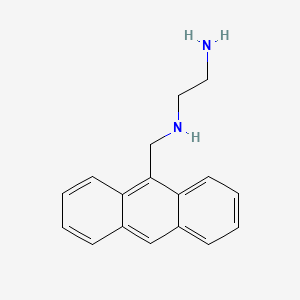

![3-Phenyl-5-[(E)-phenyldiazenyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14260158.png)
